(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol
Overview
Description
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol is a useful research compound. Its molecular formula is C6H4F7IO2 and its molecular weight is 367.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : The synthesis and X-ray diffraction analysis of similar organotin compounds provide insights into their molecular structures and possible applications (Kayser et al., 1994). This type of study is crucial for understanding the physical and chemical properties of complex organofluorine compounds.
Reactions with Unsaturated Compounds : Research on the reaction of related difluoroiodomethyl compounds with unsaturated compounds reveals potential pathways for synthesizing various fluorinated organic molecules (Yang et al., 2007). Such reactions are important in the field of organic synthesis, especially for the creation of new materials and pharmaceuticals.
Fluorinated Materials : Studies on the preparation of fluorinated styrene-based materials and their properties, such as low surface energy, suggest potential applications in industrial and material sciences (Borkar et al., 2004). The inclusion of fluorine atoms in organic molecules can dramatically alter their characteristics, making them useful for various technological applications.
DNA-Binding Properties : Research on fluorinated zinc(ii)phthalocyanine and its interaction with DNA highlights the potential of fluorinated compounds in biochemical and pharmaceutical research (Özçeşmeci et al., 2013). Such compounds might be explored for their medicinal or diagnostic applications.
Microbial Degradation of PFASs : A study on the microbial cleavage of C-F bonds in per- and polyfluoroalkyl substances (PFASs) through dehalorespiration is groundbreaking, indicating possible bioremediation strategies for environmental contamination by similar fluorinated compounds (Yu et al., 2019).
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F7IO2/c7-4(5(8,9)10,1-3(14)2-15)16-6(11,12)13/h1,15H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPCHKRRLLUOSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(C(F)(F)F)(OC(F)(F)F)F)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180719 | |
Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-57-3 | |
Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243139-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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